DNA Adduct Formation Specificity: (4-Amino-3-chlorophenyl)methanol as the Predominant Carcinogenic Adduct in MOCA Metabolism
In both in vitro and in vivo models of 4,4'-methylenebis(2-chloroaniline) (MOCA) exposure, (4-amino-3-chlorophenyl)methanol is unequivocally identified as the major DNA adduct. ³²P-postlabeling analyses of DNA from SV40-immortalized human uroepithelial cells and rat liver revealed a predominant adduct characterized as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol. This adduct is formed at levels approximately 430 ± 23 fmol/µg DNA in human uroepithelial cells, representing the primary genotoxic lesion [1]. In contrast, the minor adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene, is formed at significantly lower abundance and does not exhibit the same prominence across all treatment groups. The regioisomeric analog (3-amino-4-chlorophenyl)methanol is not reported to form this specific adduct, underscoring the strict structural requirement for the 4-amino-3-chloro substitution pattern in MOCA-mediated carcinogenesis [2].
| Evidence Dimension | DNA adduct formation abundance |
|---|---|
| Target Compound Data | 430 ± 23 fmol/µg DNA (major adduct) |
| Comparator Or Baseline | Minor adduct: N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene (quantitatively minor) |
| Quantified Difference | Target compound is the predominant adduct; comparator is a minor adduct |
| Conditions | Human uroepithelial cells exposed to N-OH-MOCA; ³²P-postlabeling assay |
Why This Matters
For laboratories conducting genetic toxicology or carcinogenesis research, procurement of the correct regioisomer is essential to ensure that DNA adduct standards and metabolic pathway studies are not confounded by inactive or differentially reactive analogs.
- [1] Swaminathan, S., Frederickson, S. M., Hatcher, J. F., Reznikoff, C. A., Butler, M. A., Cheever, K. L., & Savage, R. E. (1996). Neoplastic transformation and DNA-binding of 4,4'-methylenebis(2-chloroaniline) in SV40-immortalized human uroepithelial cell lines. Carcinogenesis, 17(4), 857-864. DOI: 10.1093/carcin/17.4.857 View Source
- [2] Hatcher, J. F., & Swaminathan, S. (1995). MOCA-DNA adduct formation in human uroepithelial cells analyzed by 32P postlabeling. Cancer Research, 55(12), 2571-2576. PMID: 7780970 View Source
